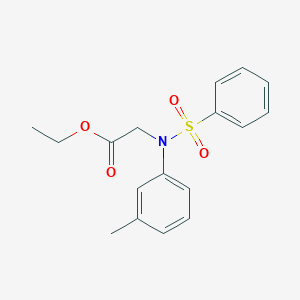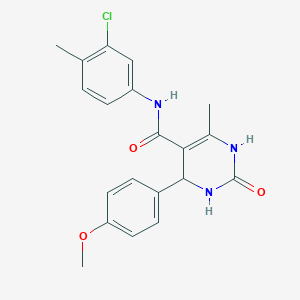
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-655,708, is a selective antagonist of the GABA~A~ receptor. GABA~A~ receptors are known to play a crucial role in the regulation of neuronal excitability and neurotransmission. L-655,708 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively binds to the α5 subunit of the GABA~A~ receptor, which is predominantly expressed in the hippocampus, a brain region that plays a crucial role in learning and memory processes. By blocking the activity of the α5 subunit, N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to produce a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and cognitive-enhancing effects. These effects are thought to be mediated by the selective blockade of the α5 subunit of the GABA~A~ receptor in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the α5 subunit of the GABA~A~ receptor, which allows for the precise manipulation of hippocampal neuronal activity. However, one limitation is that N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential avenue of research is the investigation of its potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of more selective and potent α5 subunit antagonists that may have improved pharmacokinetic properties and therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and cognitive-enhancing effects of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-isopropylphenyl)glycinamide with methylsulfonyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a melting point of 174-176°C.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and schizophrenia. Several preclinical studies have demonstrated the efficacy of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in reducing anxiety-like behavior and seizures in animal models.
Propriétés
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-10-16-15(18)11-17(21(4,19)20)14-8-6-13(7-9-14)12(2)3/h5-9,12H,1,10-11H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAPNVOJNOGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177703 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B5186784.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B5186787.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)


![rel-(2R,3R)-3-[(2-methoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5186827.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)